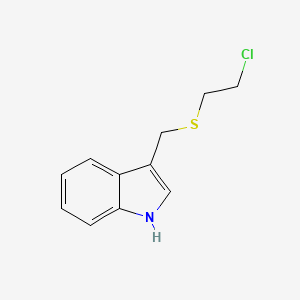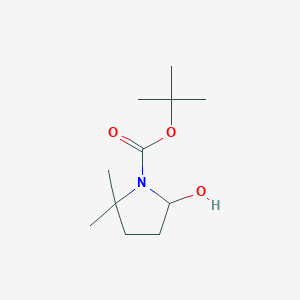
Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate is an organic compound belonging to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound is characterized by a tetralin ring system substituted with a methoxy group and a carboxylic acid ester functional group.
Méthodes De Préparation
The synthesis of Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate can be achieved through several synthetic routes. One common method involves the esterification of 7-methoxytetralin-1-yl-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial production methods may involve more efficient catalytic processes to increase yield and reduce reaction times. For example, the use of solid acid catalysts in a continuous flow reactor can enhance the production efficiency of this ester.
Analyse Des Réactions Chimiques
Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 7-hydroxy-1-tetralin-carboxylic acid, methyl ester.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with hydrobromic acid (HBr) can replace the methoxy group with a bromine atom.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like LiAlH4 for reduction, and strong acids like HBr for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities. Derivatives of this ester have shown promise in various biological assays, including antimicrobial and anticancer studies.
Medicine: Research is ongoing to explore its potential therapeutic applications. Some studies suggest that derivatives of this compound may have pharmacological properties that could be useful in drug development.
Industry: In the fragrance industry, this ester is used as a precursor for the synthesis of aromatic compounds with desirable scents.
Mécanisme D'action
The mechanism by which Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.
Comparaison Avec Des Composés Similaires
Similar compounds to Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate include other tetralin derivatives such as:
7-Hydroxy-1-tetralin-carboxylic acid, methyl ester: This compound differs by having a hydroxyl group instead of a methoxy group.
7-Bromo-1-tetralin-carboxylic acid, methyl ester: This compound has a bromine atom in place of the methoxy group.
7-Methoxytetralin-1-yl-carboxylic acid, ethyl ester: This ester has an ethyl group instead of a methyl group.
Propriétés
Formule moléculaire |
C13H16O3 |
|---|---|
Poids moléculaire |
220.26 g/mol |
Nom IUPAC |
methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate |
InChI |
InChI=1S/C13H16O3/c1-15-10-7-6-9-4-3-5-11(12(9)8-10)13(14)16-2/h6-8,11H,3-5H2,1-2H3 |
Clé InChI |
TXQUWCMGAYXLMW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(CCCC2C(=O)OC)C=C1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(3-Fluorophenyl)pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B8447232.png)

![2-[2-(p-Methoxybenzylthio)ethyl]imidazole](/img/structure/B8447245.png)







